![molecular formula C12H9BrN2OS B1272067 [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol CAS No. 439095-24-6](/img/structure/B1272067.png)
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” is a product used for proteomics research . It is a derivative of imidazo[2,1-b][1,3]thiazoles, which are an important class of nitrogen- and sulfur-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Molecular Structure Analysis
The molecular formula of “[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” is C12H9BrN2OS, and its molecular weight is 309.19 .Chemical Reactions Analysis
Imidazo[2,1-b][1,3]thiazoles have been found to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . They have also been studied as electroluminescent materials for OLED devices .Scientific Research Applications
Anticancer Applications
Derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been recognized for their potential in anticancer treatments. They have been found to exhibit cytotoxicity against various human tumor cell lines, including prostate cancer .
Antiviral Applications
These compounds also show promise as antiviral agents. The structural features of the imidazo[2,1-b][1,3]thiazole ring are conducive to inhibiting viral replication, making them valuable in the development of new antiviral drugs .
Antioxidant Properties
The antioxidant properties of these derivatives make them useful in combating oxidative stress, which is implicated in various diseases and aging processes .
Immunomodulatory Effects
Imidazo[2,1-b][1,3]thiazole derivatives can modulate immune responses, which is beneficial for treating autoimmune diseases and enhancing vaccine efficacy .
Tuberculostatic Agents
These compounds have shown activity as tuberculostatic agents, providing a potential avenue for new treatments against tuberculosis .
Analgesic and Anti-inflammatory Activities
Some derivatives have demonstrated significant analgesic and anti-inflammatory activities, suggesting their use in pain management and inflammatory conditions .
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It has been reported that a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which are related to this compound, demonstrated cytotoxic activity on three human tumor cell lines .
Biochemical Pathways
It is known that thiazole derivatives, which include this compound, can affect a variety of biochemical pathways due to their wide range of biological activities .
Action Environment
It is known that the biological activities of thiazole derivatives, which include this compound, can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .
Future Directions
The future directions for research on “[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” and related compounds could include further exploration of their potential biological activities, including their anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . Additionally, their potential use in OLED devices could be further explored .
properties
IUPAC Name |
[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-6,16H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPVJXKSLVBMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377158 |
Source
|
Record name | [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
CAS RN |
439095-24-6 |
Source
|
Record name | [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.